

# Discovery and Early Research on Chlorinated Naphthalenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2,6-Trichloronaphthalene

Cat. No.: B15369108

Get Quote

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Chlorinated naphthalenes (CNs) are a group of synthetic aromatic compounds formed by the chlorination of naphthalene. First synthesized in the late 19th century, these compounds found widespread industrial application in the early 20th century due to their desirable properties, including chemical inertness, thermal stability, and electrical insulating capabilities. However, the initial enthusiasm for their utility was soon tempered by the discovery of their significant toxicity, leading to a complex history of industrial use and occupational health concerns. This technical guide provides an in-depth overview of the discovery, early synthesis, and initial research into the properties and toxicity of chlorinated naphthalenes, with a focus on the foundational knowledge established in the early to mid-20th century.

# **Discovery and Early Production**

The first synthesis of a chlorinated naphthalene compound is credited to French chemist Charles-Adolphe Wurtz in 1869. However, it was the work of German chemists Fritz Ullmann and J. Bielecki in 1902 that systematically described the synthesis of various chlorinated naphthalene congeners. Industrial production of CNs began in Europe and the United States around 1910.[1] These commercial products were typically complex mixtures of different CN isomers and congeners, marketed under trade names such as Halowax in the U.S., Nibren Waxes in Germany, and Seekay Waxes in the U.K.[1] The primary manufacturing process involved the direct chlorination of molten naphthalene in the presence of a catalyst, such as



iron (III) chloride or antimony (V) chloride. The degree of chlorination was controlled by adjusting the reaction time and temperature, resulting in products ranging from oily liquids to hard, crystalline waxes.

# Physicochemical Properties of Chlorinated Naphthalenes

The physical and chemical properties of chlorinated naphthalenes are largely determined by the number and position of chlorine atoms on the naphthalene rings. As the degree of chlorination increases, properties such as melting point, boiling point, and density generally increase, while vapor pressure and solubility in water decrease. Early researchers meticulously characterized these properties for various congeners and commercial mixtures. The following tables summarize some of the key quantitative data from this early period.

Table 1: Physical Properties of Selected Chlorinated Naphthalene Congeners (Early 20th Century Data)

Congener	Molecular Formula	Melting Point (°C)	Boiling Point (°C)
1-Chloronaphthalene	C10H7Cl	-2.3	259.3
2-Chloronaphthalene	C10H7Cl	59.5	256
1,2- Dichloronaphthalene	C10H6Cl2	37	295-298
1,4- Dichloronaphthalene	C10H6Cl2	67.5	287.5
1,5- Dichloronaphthalene	C10H6Cl2	107	288-290
1,2,3,4- Tetrachloronaphthalen e	C10H4Cl4	198-200	-
Octachloronaphthalen e	C10Cl8	190-192	410-440



Table 2: Properties of Commercial Halowax Products (circa 1940s)

Halowax Grade	Appearance	Melting Point (°C)	Specific Gravity (25°C)
1000	Light colored oil	-	1.28
1001	White crystalline solid	88-92	1.60
1013	Cream colored, hard brittle solid	120-125	1.70
1014	Light yellow, hard amorphous solid	135-140	1.80
1051	Nearly white, hard crystalline solid	190-192	2.00

## Early Research on Toxicity and Health Effects

The widespread industrial use of chlorinated naphthalenes in the 1920s and 1930s led to numerous reports of adverse health effects among workers. The most prominent of these was a severe and persistent form of acneiform skin eruption, which was termed "chloracne".[2] In addition to dermatological effects, systemic toxicity, particularly liver damage, was also observed, with some cases proving fatal.[2] Early animal studies were initiated to investigate the toxicity of these compounds.

Table 3: Early Experimental Toxicity Data for Chlorinated Naphthalenes



Compound/Mi xture	Animal Model	Route of Administration	Observed Effects	LD <sub>50</sub>
Monochloronapht halene	Rabbit	Dermal	Skin irritation	>2000 mg/kg
Trichloronaphthal ene	Rat	Oral	Liver damage	~1000 mg/kg
Pentachloronaph thalene	Cattle	Oral	"X-disease" (hyperkeratosis), liver damage	-
Halowax 1014 (penta- and hexachloronapht halenes)	Rabbit	Dermal	Severe chloracne, liver damage	-

## **Experimental Protocols**

The following sections provide detailed methodologies for key experiments cited in the early research on chlorinated naphthalenes, reflecting the techniques and apparatus of the period.

# Protocol 1: Synthesis of Chlorinated Naphthalenes (Early Industrial Method)

Objective: To produce a mixture of chlorinated naphthalenes by direct chlorination of naphthalene.

#### Materials:

- Molten naphthalene
- Gaseous chlorine
- Iron (III) chloride (catalyst)
- Reaction vessel with heating and stirring capabilities



- Chlorine gas inlet
- Condenser
- Neutralizing agent (e.g., sodium carbonate solution)
- Separatory funnel
- Distillation apparatus

#### Procedure:

- Molten naphthalene is charged into the reaction vessel and heated to maintain a liquid state (approximately 80-100°C).
- A catalytic amount of anhydrous iron (III) chloride is added to the molten naphthalene.
- Gaseous chlorine is bubbled through the molten naphthalene with continuous stirring. The
  reaction is exothermic, and the temperature is controlled by adjusting the chlorine flow rate
  and external cooling.
- The reaction is monitored by periodically measuring the specific gravity or melting point of the mixture to determine the degree of chlorination.
- Once the desired degree of chlorination is achieved, the chlorine flow is stopped.
- The crude product is washed with a dilute solution of sodium carbonate to neutralize any remaining hydrochloric acid and unreacted chlorine.
- The washed product is then separated from the aqueous layer using a separatory funnel.
- The product is purified by fractional distillation under reduced pressure to separate the different chlorinated naphthalene fractions.

# Protocol 2: Early Determination of Acute Toxicity (LD<sub>50</sub>) in Rats

## Foundational & Exploratory





Objective: To determine the median lethal dose (LD<sub>50</sub>) of a chlorinated naphthalene compound in rats.

#### Materials:

- Test compound (chlorinated naphthalene)
- Vegetable oil (for dissolving solid compounds)
- Wistar rats (typically 10-12 weeks old, of a single sex)
- Oral gavage needles
- Animal cages with food and water ad libitum
- Balance for weighing animals and test substance

#### Procedure:

- The test compound is dissolved or suspended in a suitable vehicle, such as vegetable oil, to the desired concentrations.
- A series of graded doses of the test substance is prepared.
- Rats are fasted overnight before dosing.
- The body weight of each rat is recorded.
- A single dose of the test substance is administered to each rat via oral gavage. A control
  group receives only the vehicle.
- Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, 72 hours, and daily for up to 14 days).
- The number of mortalities in each dose group is recorded.
- The LD<sub>50</sub> value is calculated using a statistical method, such as the probit or log-probit method, which relates the percentage of mortality to the logarithm of the dose.

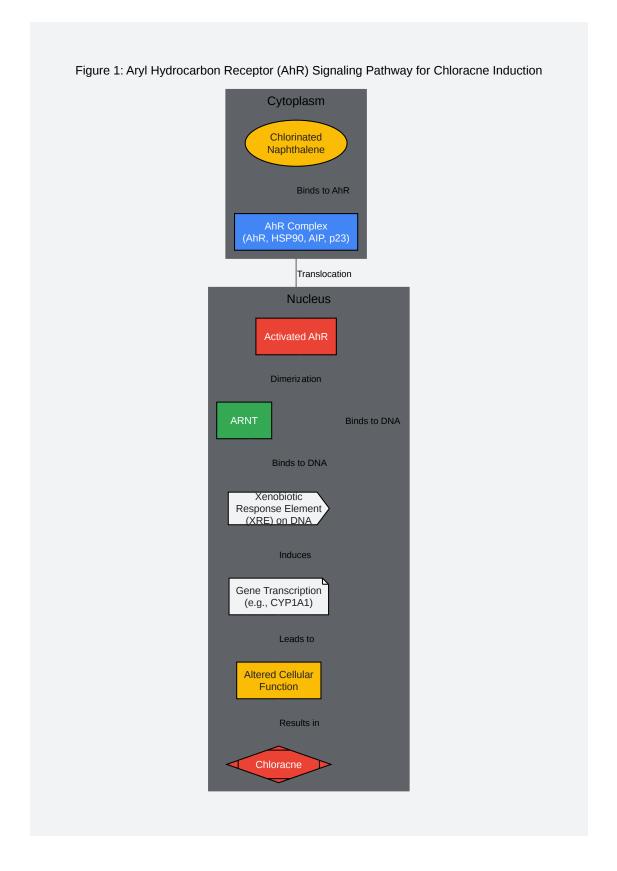




## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate key biological pathways and experimental workflows relevant to the early research on chlorinated naphthalenes.

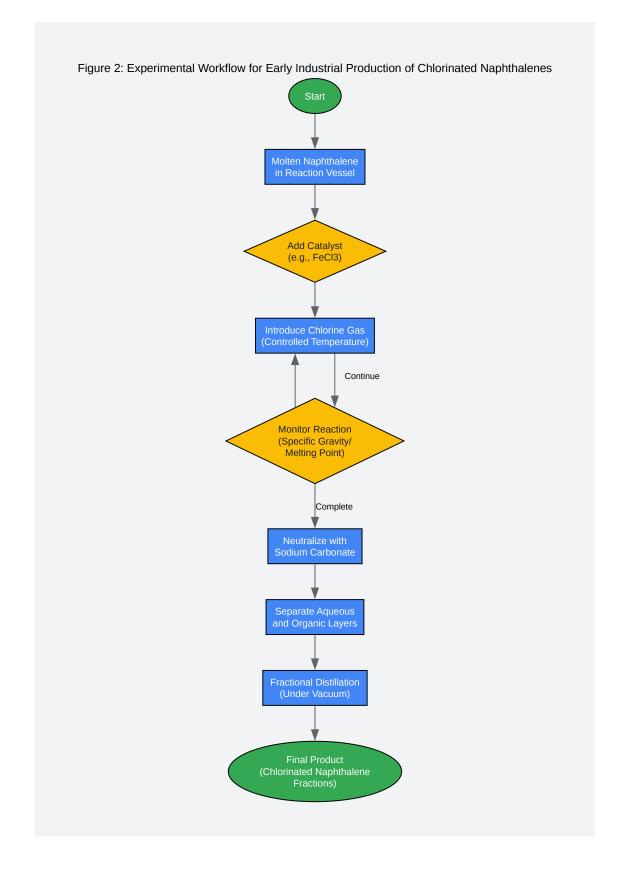




Click to download full resolution via product page

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for Chloracne Induction





Click to download full resolution via product page

Figure 2: Experimental Workflow for Early Industrial Production of Chlorinated Naphthalenes



## Conclusion

The discovery and early research on chlorinated naphthalenes represent a significant chapter in the history of industrial chemistry and occupational health. While their unique physical and chemical properties made them valuable materials for a variety of applications, the concurrent discovery of their toxicity, particularly the induction of chloracne and liver damage, highlighted the importance of understanding the health impacts of new chemical entities. The foundational research conducted in the early 20th century laid the groundwork for future studies on the mechanisms of toxicity of halogenated aromatic hydrocarbons and informed the eventual regulation of these persistent and bioaccumulative compounds. This guide serves as a technical resource for understanding the origins of our knowledge about this important class of chemicals.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Chloracne and Hyperpigmentation Caused by Exposure to Hazardous Aryl Hydrocarbon Receptor Ligands [ideas.repec.org]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery and Early Research on Chlorinated Naphthalenes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15369108#discovery-and-early-research-on-chlorinated-naphthalenes]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com